molecular formula C15H10FNO B13418070 2-(2-Fluorophenyl)-5-phenyloxazole CAS No. 391-07-1

2-(2-Fluorophenyl)-5-phenyloxazole

Cat. No.: B13418070
CAS No.: 391-07-1
M. Wt: 239.24 g/mol
InChI Key: AUVBTYHBLOKUTN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-phenyloxazole is a heterocyclic aromatic compound that features both fluorine and phenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as platinum on carbon or Raney nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and controlled reaction conditions ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-phenyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, platinum on carbon, Raney nickel, and various bases and solvents. The reaction conditions are typically mild, ensuring the stability of the oxazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at the fluorine position .

Scientific Research Applications

2-(2-Fluorophenyl)-5-phenyloxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-5-phenyloxazole is unique due to its oxazole ring structure combined with fluorine and phenyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

CAS No.

391-07-1

Molecular Formula

C15H10FNO

Molecular Weight

239.24 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10FNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H

InChI Key

AUVBTYHBLOKUTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3F

Origin of Product

United States

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